N,N,4-Trimethyl-5-nitropyridin-2-amine
Overview
Description
N,N,4-Trimethyl-5-nitropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with three methyl groups and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-5-nitropyridin-2-amine typically involves the reaction of 2-chloro-4-methyl-5-nitropyridine with dimethylamine in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 80°C) for a couple of hours . The reaction mixture is then cooled and partitioned between dichloromethane and water to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: N,N,4-Trimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N,4-Trimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-5-nitropyridin-2-amine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions with molecular targets, influencing cellular pathways .
Comparison with Similar Compounds
- 2-Amino-4-methyl-5-nitropyridine
- 4-Methyl-3-nitropyridine
- N,N-Dimethyl-5-nitropyridin-2-amine
Comparison: N,N,4-Trimethyl-5-nitropyridin-2-amine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N,4-trimethyl-5-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(10(2)3)9-5-7(6)11(12)13/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNXEBDWSWLEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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